molecular formula C12H22N2O3 B2356331 1-(2-cyclopropyl-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034481-13-3

1-(2-cyclopropyl-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2356331
CAS No.: 2034481-13-3
M. Wt: 242.319
InChI Key: UGNVCUBSZSIHGU-UHFFFAOYSA-N
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Description

1-(2-cyclopropyl-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as CHP or CHU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Urease Inhibitors and Medical Applications

Urease, an enzyme catalyzing the hydrolysis of urea, plays a crucial role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research on urease inhibitors highlights their potential in treating such infections. Notably, compounds like hydroxamic acids, phosphoramidates, and urea derivatives, including 1-(2-cyclopropyl-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea, have been identified as significant groups with inhibitory activity against urease. Despite the clinical use of acetohydroxamic acid for urinary tract infections, its severe side effects underscore the need for exploring the full potential of urease inhibition with safer alternatives (Kosikowska & Berlicki, 2011).

Biomarkers of Environmental Exposure

Studies on urinary 1-hydroxypyrene (1-OHP) as a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs) demonstrate the importance of identifying chemical exposure levels in occupational and environmental health. The methodology for determining biological exposure indices (BEIs) based on 1-OHP measurements provides a critical tool for assessing the risk of cancer in individuals exposed to PAHs, offering a framework for safeguarding public health in various work environments (Viau, 1999).

Urea Biosensors for Health Monitoring

The development of urea biosensors, utilizing enzyme urease for detecting urea concentration, signifies a breakthrough in health monitoring and diagnostic fields. These biosensors are pivotal for diagnosing diseases associated with abnormal urea levels, such as renal failure and hepatic failure, highlighting the relevance of this compound in the advancement of medical diagnostics and patient care (Botewad et al., 2021).

Drug Design and Molecular Interaction

The incorporation of urea derivatives in drug molecules leverages their unique hydrogen bonding capabilities for enhancing drug-target interactions. This strategic use of urea derivatives, including this compound, facilitates the modulation of selectivity, stability, and pharmacokinetic profiles of lead molecules in drug design. Such applications underscore the compound's significance in the development of new therapeutic agents with optimized efficacy and safety profiles (Jagtap et al., 2017).

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxypropyl)-3-(oxan-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(16,9-2-3-9)8-13-11(15)14-10-4-6-17-7-5-10/h9-10,16H,2-8H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVCUBSZSIHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCOCC1)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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